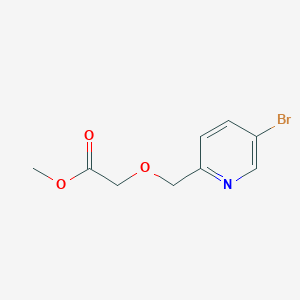
Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate typically involves the reaction of 5-bromopyridine-2-carbaldehyde with methanol and a base, followed by esterification. One common method involves the use of trimethylsilyldiazomethane in diethyl ether as a reagent, with the reaction being carried out at room temperature . The reaction mixture is then purified using silica gel chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid or esterified with different alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Esterification and Hydrolysis: Acidic or basic conditions are used for esterification and hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce acids or alcohols, respectively.
Scientific Research Applications
Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active form of the compound that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-bromopyridin-2-yl)acetate: Similar structure but lacks the methoxy group.
Methyl 2-[(5-bromo-2-pyridyl)oxy]acetate: Similar structure with an additional oxygen atom in the ester linkage.
Uniqueness
Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate is unique due to the presence of both the bromine atom and the methoxy group, which can influence its reactivity and binding properties. The combination of these functional groups makes it a versatile compound for various chemical and biological applications.
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
methyl 2-[(5-bromopyridin-2-yl)methoxy]acetate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-9(12)6-14-5-8-3-2-7(10)4-11-8/h2-4H,5-6H2,1H3 |
InChI Key |
BLKUMGJJCALNSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















